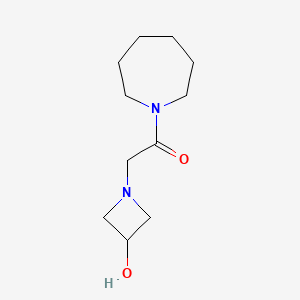

1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Description

1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a heterocyclic compound featuring a seven-membered azepane ring and a four-membered 3-hydroxyazetidine moiety linked via a ketone group. The compound’s azetidine ring, substituted with a hydroxyl group at the 3-position, confers unique stereoelectronic characteristics, while the azepane ring contributes to lipophilicity and conformational flexibility.

Properties

IUPAC Name |

1-(azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-10-7-12(8-10)9-11(15)13-5-3-1-2-4-6-13/h10,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPIDKYIXMFRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Triazole-Linked Azepane-Azetidine Hybrids

Compounds such as 2dag (1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone) and 2dal (1-(azepan-1-yl)-2-{4-[4-(dimethylamino)phenyl]-1H-1,2,3-triazol-1-yl}ethanone) share the azepane-ketone framework but replace the 3-hydroxyazetidine group with triazole-phenyl moieties. Key distinctions include:

- Synthetic Efficiency : These derivatives exhibit high yields (88–99%) under optimized conditions, leveraging click chemistry for triazole formation .

- Physicochemical Properties : Solid-state forms (e.g., pale yellow or white solids) and LC-MS data (e.g., 2dag : m/z 383.2 [M+H]⁺) suggest stability and purity, contrasting with the hydrophilic 3-hydroxyazetidine group in the target compound, which may enhance solubility .

| Compound | Yield (%) | Physical State | Key Spectral Data (m/z) | Reference |

|---|---|---|---|---|

| 2dag | 92 | Pale yellow solid | 383.2 [M+H]⁺ | |

| 2dal | 89 | Light brown solid | 396.3 [M+H]⁺ |

Piperidine vs. Azetidine Substitutions

The structurally related 1-(azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS: 1456979-74-0) replaces the azetidine ring with a six-membered piperidine. The InChIKey (YKAFWSHVUHEDQJ-UHFFFAOYSA-N) and SMILES (OC1CCCN(CC(N2CCCCCC2)=O)C1) highlight spatial differences in hydroxyl positioning .

Azetidine-Containing Analogues

Adamantyl-Azetidine Hybrids

Adamantyl derivatives such as BMS-816336 (2-[(5R,7S)-6-hydroxy-2-phenyladamantan-2-yl]-1-(3-hydroxyazetidin-1-yl)ethan-1-one) demonstrate the therapeutic relevance of the 3-hydroxyazetidine moiety. Co-crystallized with corticosteroid 11β-HSD1, these compounds exhibit nanomolar inhibitory activity, attributed to the azetidine hydroxyl’s interaction with catalytic residues .

Oxetane and Tetrazole Derivatives

- 1-(3-hydroxyoxetan-3-yl)ethan-1-one (CAS: 2282905-58-0) features an oxetane ring instead of azetidine, reducing nitrogen content but retaining hydroxyl functionality. Its lower molecular weight (116.12 g/mol) and simplified structure highlight trade-offs between metabolic stability and synthetic complexity .

Functional Group Variations

Sulfur- and Oxygen-Containing Moieties

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () replace azepane/azetidine with aromatic heterocycles, prioritizing π-π stacking interactions over hydrogen bonding.

Antimicrobial Hybrids

O-benzyl (benzofuran-2-yl)ethan-1-one oxime ethers () demonstrate antimicrobial activity linked to benzofuran’s planar structure, whereas the target compound’s azetidine hydroxyl may offer distinct binding modes against microbial targets .

Key Research Findings and Implications

- Structural Flexibility : The azepane ring’s conformational flexibility may enhance membrane permeability compared to rigid adamantyl systems, though this requires validation via logP studies .

- Synthetic Scalability : High-yield protocols for azepane-triazole hybrids () support scalable production, though the target compound’s hydroxyazetidine may necessitate protective-group strategies to prevent side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.